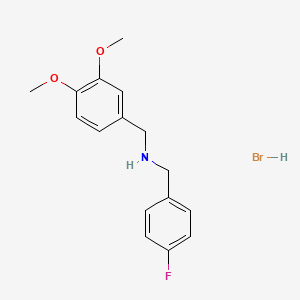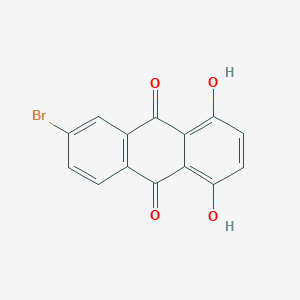
disodium 9H-fluorene-2,7-disulfonate
Descripción general
Descripción
Disodium 9H-fluorene-2,7-disulfonate is a chemical compound known for its fluorescent properties. It has a CAS Number of 299935-34-5 and a molecular weight of 370.31 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular formula of this compound is C13H8O6S2.2Na . The InChI code for this compound is 1S/C13H10O6S2.2Na/c14-20(15,16)10-1-3-12-8(6-10)5-9-7-11(21(17,18)19)2-4-13(9)12;;/h1-4,6-7H,5H2,(H,14,15,16)(H,17,18,19);;/q;2*+1/p-2 . The Canonical SMILES for this compound is C1C2=C(C=CC(=C2)S(=O)(=O)[O-])C3=C1C=C(C=C3)S(=O)(=O)[O-] .Physical And Chemical Properties Analysis
The molecular weight of this compound is 324.3 g/mol . It has a topological polar surface area of 131 Ų . The compound has a formal charge of -2 and a complexity of 519 .Aplicaciones Científicas De Investigación
Fuel Cell Applications
Disodium 9H-fluorene-2,7-disulfonate derivatives have been instrumental in synthesizing sulfonated polyimides for fuel cell applications. These materials exhibit high proton conductivities, similar to or exceeding those of Nafion 117, especially under high relative humidity conditions. This property is vital for enhancing the efficiency of fuel cells. Guo et al. (2002) synthesized a series of sulfonated polyimides showing promising solubility and conductivity, highlighting the potential of this compound derivatives in creating efficient fuel cell membranes (Guo et al., 2002).
Fluorescence Sensing
In the field of fluorescence sensing, this compound derivatives have been used to develop sensitive dyes for detecting various substances. Luisier et al. (2012) developed a fluorescent dye based on disodium 3,4:3',4'-bibenzo[b]thiophene-2,2'-disulfonate for the ratiometric detection of caffeine, demonstrating excellent selectivity over structurally related analytes. This highlights the compound's utility in developing analytical tools for biochemical research (Luisier et al., 2012).
Organic Electronics
This compound derivatives have also found applications in organic electronics, particularly in the synthesis of materials for light-emitting diodes (LEDs) and organic solar cells. Bae et al. (2008) synthesized sulfonated poly(arylene ether sulfone)s containing fluorenyl groups for fuel cell applications, which also have implications for organic electronics. These materials showed significant proton conductivity and stability, essential for durable electronic devices (Bae et al., 2008).
Propiedades
IUPAC Name |
9H-fluorene-2,7-disulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O6S2/c14-20(15,16)10-1-3-12-8(6-10)5-9-7-11(21(17,18)19)2-4-13(9)12/h1-4,6-7H,5H2,(H,14,15,16)(H,17,18,19)/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJRJWHBYUAEQD-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)S(=O)(=O)[O-])C3=C1C=C(C=C3)S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O6S2-2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 9H-fluorene-2,7-disulfonate a suitable starting material for synthesizing polymethine dyes?
A: 9H-fluorene-2,7-disulfonate, often employed as its disodium salt, serves as an excellent electron-accepting moiety in polymethine dyes. Its structure allows for facile functionalization, enabling the creation of symmetrical and asymmetrical dyes with tunable spectral properties. [, , , ] Researchers have successfully synthesized a variety of merocyanine dyes by incorporating this compound. [, ]
Q2: How do structural modifications of 9H-fluorene-2,7-disulfonate derivatives affect the optical properties of the resulting dyes?
A: Studies have demonstrated that incorporating electron-withdrawing groups, like nitro groups, into the 9H-fluorene-2,7-disulfonate core significantly impacts the dyes' absorption and emission spectra. [, ] For instance, dyes derived from bis(2,2,3,3,4,4,5,5-octafluoropentyl) 4,5-dinitro-9H-fluorene-2,7-disulfonate exhibit bathochromic shifts compared to their non-nitrated counterparts. [] This highlights the potential for fine-tuning the dyes' optical properties through structural modifications.
Q3: What are the potential applications of these novel polymethine dyes based on 9H-fluorene-2,7-disulfonate?
A: While the provided research primarily focuses on synthesis and spectral characterization, the unique optical properties of these dyes, particularly their deep colors and potential for solvatochromism, suggest potential applications in various fields. [, , ] These could include:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



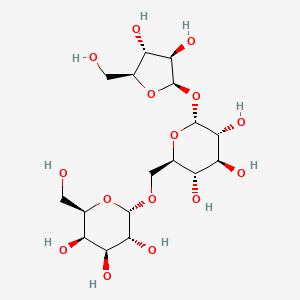

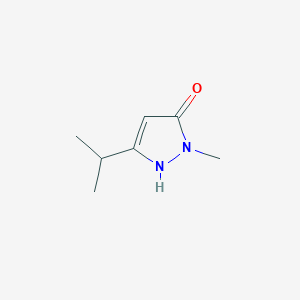
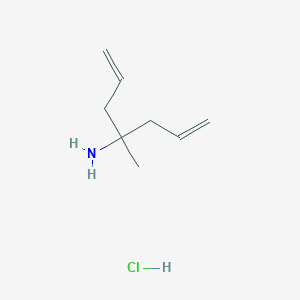
![2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethanamine](/img/structure/B3122063.png)
![5-[(2-Piperazin-1-yl-ethylamino)-methylene]-pyrimidine-2,4,6-trione](/img/structure/B3122071.png)

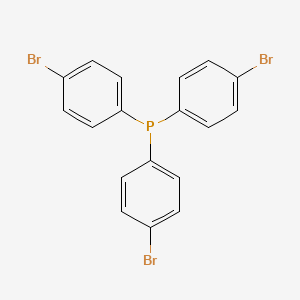
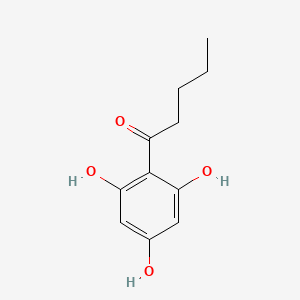
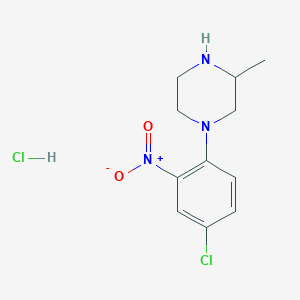
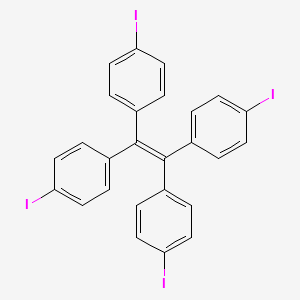
![2-[(5-Methylfuran-2-yl)methylidene]propanedioic acid](/img/structure/B3122111.png)
